N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide have been shown to target beta-secretase 1 .
Mode of Action
For instance, a similar compound, N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide, has shown moderate cholinesterase inhibition activity .
Biochemical Pathways
Based on its potential target, beta-secretase 1, it could be involved in the amyloidogenic pathway, which is implicated in alzheimer’s disease .
Result of Action
Based on the potential target, it could have effects on the processing of amyloid precursor protein, thereby influencing the progression of alzheimer’s disease .
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a ligand for certain receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic or anesthetic agent.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound has a similar piperidine ring structure but with a pyrimidine group instead of a chloroacetamide group.
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound has an acetohydrazide group instead of a chloroacetamide group and is studied for its potential analgesic properties.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound has a sulfanylbutanamide group and is investigated for its potential use in drug development.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZXLPMMFDJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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